(2-(Thiophen-3-yl)phenyl)methanamine
Overview
Description
(2-(Thiophen-3-yl)phenyl)methanamine is an organic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenyl group attached to the thiophene ring via a methanamine linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiophen-3-yl)phenyl)methanamine typically involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with phenylmagnesium bromide, followed by reductive amination . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2-(Thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
(2-(Thiophen-3-yl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(Thiophen-3-yl)phenyl)methanamine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions within cells . It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
2-(Aminomethyl)thiophene: Another thiophene derivative with an amine group, used in similar applications but with distinct reactivity.
Uniqueness
(2-(Thiophen-3-yl)phenyl)methanamine is unique due to the presence of both a thiophene ring and a phenyl group, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and a promising candidate for various scientific research applications .
Properties
IUPAC Name |
(2-thiophen-3-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNZSAKQHEICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.